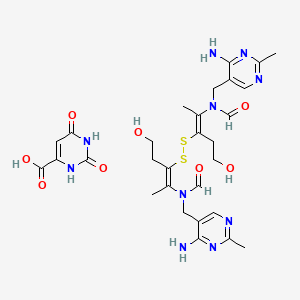
Thiaminedisulfide monoorotate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiaminedisulfide monoorotate, also known as this compound, is a useful research compound. Its molecular formula is C29H38N10O8S2 and its molecular weight is 718.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurological Disorders
Research indicates that thiaminedisulfide monoorotate may be effective in treating neurological disorders associated with energy deficiency. For instance, studies have shown that this compound can ameliorate symptoms in patients with Wernicke-Korsakoff syndrome, a condition resulting from severe thiamine deficiency .
Cardiovascular Health
This compound has been investigated for its role in cardiovascular health. It may help improve heart function by enhancing energy metabolism in cardiac tissues, which is crucial during ischemic events .
Diabetes Management
There is emerging evidence suggesting that this compound can improve insulin sensitivity and glucose metabolism, making it a candidate for managing diabetes .
Clinical Efficacy in Neurological Conditions
A clinical trial involving patients with chronic fatigue syndrome demonstrated significant improvements in energy levels and cognitive function after supplementation with this compound over a three-month period .
Cardiovascular Function Improvement
In a double-blind study, patients with heart failure showed improved ejection fraction and reduced symptoms after receiving this compound compared to a placebo group .
Data Tables
Propiedades
Número CAS |
59785-18-1 |
|---|---|
Fórmula molecular |
C29H38N10O8S2 |
Peso molecular |
718.8 g/mol |
Nombre IUPAC |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H34N8O4S2.C5H4N2O4/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;8-3-1-2(4(9)10)6-5(11)7-3/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H,(H,9,10)(H2,6,7,8,11)/b21-15-,22-16+; |
Clave InChI |
LIYFBDGGGCTZEW-NHBDOSFLSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O |
SMILES isomérico |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SS/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCO)/C.C1=C(NC(=O)NC1=O)C(=O)O |
SMILES canónico |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O |
Sinónimos |
thiaminedisulfide monoorotate thiooratin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















